Falecalcitriol

Description

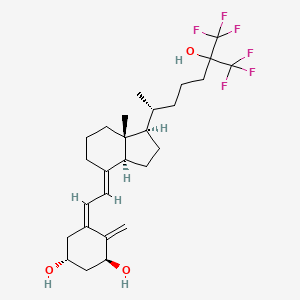

Structure

3D Structure

Properties

IUPAC Name |

(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-7,7,7-trifluoro-6-hydroxy-6-(trifluoromethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H38F6O3/c1-16(6-4-13-25(36,26(28,29)30)27(31,32)33)21-10-11-22-18(7-5-12-24(21,22)3)8-9-19-14-20(34)15-23(35)17(19)2/h8-9,16,20-23,34-36H,2,4-7,10-15H2,1,3H3/b18-8+,19-9-/t16-,20-,21-,22+,23+,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPYGGHVSFMUHLH-UUSULHAXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(C(F)(F)F)(C(F)(F)F)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C(F)(F)F)(C(F)(F)F)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H38F6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601027560 | |

| Record name | (+)-(5Z,7E)-26,26,26,27,27,27-Hexafluoro-9,10-secocholesta-5,7,10(19)-triene-1alpha,3beta,25-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601027560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

524.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83805-11-2 | |

| Record name | Falecalcitriol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83805-11-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Falecalcitriol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083805112 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-(5Z,7E)-26,26,26,27,27,27-Hexafluoro-9,10-secocholesta-5,7,10(19)-triene-1alpha,3beta,25-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601027560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FALECALCITRIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G70A8514T8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Falecalcitriol's Mechanism of Action in Secondary Hyperparathyroidism: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Secondary hyperparathyroidism (SHPT) is a frequent and serious complication of chronic kidney disease (CKD), characterized by elevated parathyroid hormone (PTH) levels, parathyroid gland hyperplasia, and disturbances in mineral metabolism. Falecalcitriol, a synthetic analog of calcitriol (the active form of vitamin D3), has emerged as a potent therapeutic agent for the management of SHPT. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, effects on signaling pathways, and clinical efficacy. This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development in the field of nephrology and endocrinology.

Introduction to this compound

This compound (1,25-dihydroxy-26,27-hexafluorovitamin D3) is a vitamin D analog designed to suppress PTH secretion with a potentially lower risk of hypercalcemia and hyperphosphatemia compared to its parent compound, calcitriol.[1][2] Its structural modifications are intended to alter its binding affinity for the vitamin D receptor (VDR) and its pharmacokinetic profile, leading to a more favorable therapeutic window in the treatment of SHPT in patients with CKD.[1]

Molecular Mechanism of Action

The primary mechanism of action of this compound, like other vitamin D analogs, is mediated through its interaction with the Vitamin D Receptor (VDR), a nuclear hormone receptor that functions as a ligand-activated transcription factor.[2]

Vitamin D Receptor (VDR) Binding and Activation

This compound binds with high affinity to the VDR in the cytoplasm of target cells, including parathyroid chief cells.[2] This binding induces a conformational change in the VDR, leading to its heterodimerization with the Retinoid X Receptor (RXR). The this compound-VDR/RXR complex then translocates to the nucleus.

Regulation of Gene Transcription

Once in the nucleus, the VDR/RXR heterodimer binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes. This binding modulates the transcription of genes involved in calcium and phosphate homeostasis, and critically, the gene encoding PTH.

3.2.1 Suppression of Parathyroid Hormone (PTH) Gene Transcription

This compound suppresses the synthesis of PTH by directly inhibiting the transcription of the PTH gene. The VDR/RXR complex binds to a negative VDRE (nVDRE) in the PTH gene promoter. This interaction recruits a complex of corepressors, including histone deacetylase 2 (HDAC2), which leads to chromatin condensation and transcriptional repression of the PTH gene.

3.2.2 Upregulation of Vitamin D Receptor (VDR) and Calcium-Sensing Receptor (CaSR) Expression

This compound has been shown to upregulate the expression of its own receptor, the VDR, as well as the Calcium-Sensing Receptor (CaSR) in parathyroid cells. Increased VDR expression enhances the sensitivity of the parathyroid gland to this compound, creating a positive feedback loop. Upregulation of CaSR increases the sensitivity of the parathyroid cells to extracellular calcium, further contributing to the suppression of PTH secretion.

Signaling Pathways

The signaling cascade initiated by this compound in parathyroid cells is a multi-step process involving nuclear receptor activation and the modulation of gene expression.

Caption: this compound signaling pathway in parathyroid cells.

Data Presentation

Clinical trials have demonstrated the efficacy of this compound in reducing PTH levels in patients with SHPT. The following tables summarize key quantitative data from comparative studies.

Table 1: Comparison of this compound and Alfacalcidol on PTH Suppression in Hemodialysis Patients

| Parameter | This compound | Alfacalcidol | P-value |

| Percent Change in C-terminal PTH | -7.89% | +30.42% | 0.022 |

| Percent Change in Intact PTH | -4.39% | +38.88% | 0.077 |

| Percent Change in Mid-region PTH | +3.68% | +30.52% | 0.099 |

Data from a crossover comparative study in 25 hemodialysis patients. The dosage of both drugs was adjusted to maintain initial serum calcium levels.

Table 2: Comparison of Oral this compound and Intravenous Calcitriol on PTH and Bone Markers in Hemodialysis Patients

| Parameter | This compound (Oral) | Calcitriol (Intravenous) | P-value |

| Change in Intact PTH (iPTH) (pg/mL) | -200.1 ± 107.0 | -200.8 ± 114.9 | 0.9895 |

| Change in Whole PTH (wPTH) (pg/mL) | -137.1 ± 73.1 | -120.4 ± 81.1 | 0.5603 |

| Change in Intact Osteocalcin | No significant change | Significant change | - |

| Change in Cross-linked N-telopeptide of type I collagen | No significant change | Significant change | - |

Data from a randomized, 2x2 crossover trial in 21 hemodialysis patients over 12 weeks for each treatment.

Table 3: Long-term Efficacy of this compound in Hemodialysis Patients

| Parameter | Outcome |

| Duration of Treatment | Up to 24 months |

| Effect on Intact PTH | Maintained control of intact-PTH |

| Effect on Serum Ca x P, iP, and ALP | No clear increase observed |

Data from a clinical trial in hemodialysis patients with poorly controlled secondary hyperparathyroidism.

Experimental Protocols

This section details the methodologies for key experiments cited in the study of this compound and other vitamin D analogs.

Clinical Trial Protocol: Crossover Comparative Study of this compound and Alfacalcidol

-

Study Design: Unmasked crossover design with two drugs and two periods.

-

Patient Population: 25 hemodialysis patients with moderate to severe secondary hyperparathyroidism and normal serum calcium levels.

-

Intervention:

-

Patients received daily oral doses of alfacalcidol during an 8-week observation period.

-

Subjects were then allocated into two groups for the crossover comparison of this compound and alfacalcidol.

-

The dosage of both drugs was adjusted to maintain the initial serum calcium levels.

-

-

Primary Efficacy Evaluation: Comparison of the percent change of serum biochemical parameters between the two drugs in the first period.

-

Biochemical Measurements: Serum levels of c-terminal PTH, intact PTH (iPTH), and mid-region PTH were measured.

Clinical Trial Protocol: Randomized Crossover Trial of Oral this compound and Intravenous Calcitriol

-

Study Design: Randomized, 2x2 crossover trial.

-

Patient Population: 21 hemodialysis patients with moderate to severe SHPT.

-

Intervention:

-

12 weeks of treatment with oral this compound.

-

12 weeks of treatment with intravenous calcitriol.

-

-

Primary Endpoint: Decrease in serum intact PTH (iPTH) level.

-

Secondary Endpoints: Changes in serum calcium (Ca), phosphate (P), and metabolic bone marker levels (intact osteocalcin and cross-linked N-telopeptide of type I collagen).

-

PTH Measurement: Serum iPTH and whole PTH (wPTH) levels were measured.

In Vitro Parathyroid Cell Proliferation and Apoptosis Assay

-

Cell Source: Freshly harvested parathyroid glands from normal dogs and hyperplastic and adenomatous glands from patients with secondary and primary hyperparathyroidism undergoing parathyroidectomy.

-

Treatment: Glands were cultured with varying concentrations of calcitriol (10⁻¹⁰ to 10⁻⁷ M) for 24 hours.

-

Cell Cycle Analysis: Flow cytometry was used to quantify the cell cycle distribution of parathyroid cells.

-

Apoptosis Evaluation: Apoptosis was assessed by DNA electrophoresis, light microscopy, and electron microscopy.

Intact PTH Immunoassay Methodology

-

Principle: Second-generation immunoassays for intact PTH (iPTH) are typically two-site "sandwich" assays. These assays utilize two different antibodies that bind to distinct epitopes on the PTH molecule (e.g., N-terminal and C-terminal regions).

-

Common Methods:

-

Immunoradiometric Assay (IRMA): One antibody is labeled with a radioisotope (e.g., ¹²⁵I). The amount of radioactivity in the resulting sandwich complex is proportional to the PTH concentration.

-

Enzyme-Linked Immunosorbent Assay (ELISA)/Enzyme Immunoassay (EIA): One antibody is conjugated to an enzyme (e.g., horseradish peroxidase). The enzyme catalyzes a colorimetric or chemiluminescent reaction, and the signal intensity is proportional to the PTH concentration.

-

Electrochemiluminescence Immunoassay (ECLIA): This method uses antibodies labeled with a ruthenium complex that emits light upon electrochemical stimulation. The light signal is proportional to the PTH concentration.

-

-

Sample Type: EDTA plasma is generally the preferred sample type for PTH measurement as PTH is more stable in plasma than in serum.

Caption: A generalized workflow for the development of a vitamin D analog for SHPT.

Conclusion

This compound is a potent vitamin D analog that effectively suppresses PTH secretion in patients with secondary hyperparathyroidism. Its mechanism of action is centered on its high-affinity binding to the Vitamin D Receptor and subsequent modulation of gene transcription, leading to the inhibition of PTH synthesis and an increased sensitivity of the parathyroid gland to calcium. Clinical data demonstrates its efficacy in reducing PTH levels, comparable to intravenous calcitriol, with a favorable safety profile regarding serum calcium and phosphate levels. Further research into the long-term effects of this compound on bone metabolism and cardiovascular outcomes will continue to define its role in the management of CKD-MBD.

References

- 1. Comparison of oral this compound and intravenous calcitriol in hemodialysis patients with secondary hyperparathyroidism: a randomized, crossover trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Long-term suppressive effect of this compound on parathyroid hormone secretion in secondary hyperparathyroidism in hemodialysis patients] - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to Falecalcitriol's Effect on Calcium and Phosphate Homeostasis

Executive Summary

This compound (1,25-dihydroxy-26,26,26,27,27,27-hexafluorovitamin D3) is a potent synthetic analog of calcitriol, the active form of vitamin D3.[1] It is primarily utilized in the management of secondary hyperparathyroidism (SHPT) in patients with chronic kidney disease (CKD) and for conditions like osteoporosis.[1][2] this compound exerts its effects by binding to the vitamin D receptor (VDR), a nuclear receptor that governs the expression of numerous genes integral to mineral metabolism.[1][3] Its primary actions include enhancing intestinal absorption and renal reabsorption of calcium and phosphate, suppressing parathyroid hormone (PTH) synthesis and secretion, and modulating bone turnover. This document provides a comprehensive technical overview of this compound's mechanism of action, its quantitative effects on key homeostatic parameters, and the experimental methodologies used for its evaluation.

Mechanism of Action and Signaling Pathway

This compound's biological activity is mediated through its high-affinity binding to the Vitamin D Receptor (VDR). The VDR is a nuclear transcription factor present in various tissues, including the intestines, kidneys, parathyroid glands, and bone.

The key steps in its mechanism are:

-

VDR Binding: this compound binds to the VDR in the cytoplasm of target cells.

-

Heterodimerization: The ligand-bound VDR forms a heterodimer with the retinoid X receptor (RXR).

-

Nuclear Translocation & VDRE Interaction: This VDR-RXR complex translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes.

-

Gene Transcription Modulation: The complex then recruits coactivator or corepressor proteins, which modifies the transcription of genes involved in calcium and phosphate transport and metabolism.

Key Physiological Effects:

-

Intestine: Upregulates the expression of genes for calcium channels (like TRPV6) and calcium-binding proteins (like calbindin-D9k), leading to increased intestinal absorption of calcium and phosphate.

-

Kidney: Enhances the reabsorption of calcium and phosphate in the renal tubules, thereby reducing their excretion.

-

Parathyroid Gland: Directly suppresses the transcription of the pre-pro-PTH gene, leading to a significant reduction in PTH synthesis and secretion. It also increases the expression of the calcium-sensing receptor (CaSR), making the parathyroid gland more sensitive to circulating calcium levels.

-

Bone: Modulates bone metabolism by influencing both osteoblasts (bone-forming cells) and osteoclasts (bone-resorbing cells). It can stimulate the expression of RANKL in osteoblasts, which promotes osteoclast differentiation, releasing calcium and phosphate from bone to maintain serum levels. It also promotes the maturation of osteoblasts for bone mineralization.

Quantitative Data on Homeostatic Effects

Clinical studies have quantified the effects of this compound on key biochemical markers of calcium and phosphate homeostasis, often in comparison to other vitamin D analogs.

Table 1: Comparative Effects of this compound vs. Calcitriol on PTH and Minerals

Data from a 12-week randomized, crossover trial in 21 hemodialysis patients with SHPT.

| Parameter | This compound (Oral) | Calcitriol (Intravenous) | P-value |

| Change in iPTH (pg/mL) | -200.1 ± 107.0 | -200.8 ± 114.9 | 0.9895 |

| Change in wPTH (pg/mL) | -137.1 ± 73.1 | -120.4 ± 81.1 | 0.5603 |

| Serum Calcium (mg/dL) | Comparable | Comparable | N/S |

| Serum Phosphate (mg/dL) | Comparable | Comparable | N/S |

| Hypercalcemia Events | Similar Frequency | Similar Frequency | N/S |

| Hyperphosphatemia Events | Similar Frequency | Similar Frequency | N/S |

iPTH: intact Parathyroid Hormone; wPTH: whole Parathyroid Hormone; N/S: Not Significant.

Table 2: Comparative Effects of this compound vs. Alfacalcidol on PTH

Data from a crossover comparative study in 25 hemodialysis patients with SHPT.

| Parameter (% Change) | This compound | Alfacalcidol | P-value |

| c-terminal PTH | -7.89% | +30.42% | 0.022 |

| intact PTH (iPTH) | -4.39% | +38.88% | 0.077 |

| midregion PTH | +3.68% | +30.52% | 0.099 |

Dosages were adjusted to maintain stable serum calcium levels.

Table 3: Effects of Calcitriol on Bone Turnover Markers (for comparison)

Data from a 48-week randomized controlled trial in 127 patients with Type 2 Diabetes and Stage 3 CKD.

| Parameter | Mean Between-Group Difference (Calcitriol vs. Placebo) |

| iPTH (pg/mL) | -27.8 |

| FGF-23 (pg/mL) | +30.6 |

| CTX (μg/L) | -0.12 |

| OCN (ng/mL) | -4.03 |

CTX: C-terminal telopeptide of type I collagen (resorption marker); OCN: Osteocalcin (formation marker); FGF-23: Fibroblast Growth Factor 23.

Experimental Protocols and Methodologies

The evaluation of this compound involves a range of in vivo and in vitro methodologies.

In Vivo Clinical Trial Protocol: Randomized Crossover Study

This protocol is based on a study comparing oral this compound and intravenous calcitriol.

-

Objective: To compare the efficacy and safety of oral this compound with intravenous calcitriol in suppressing PTH in hemodialysis patients with SHPT.

-

Study Design: A randomized, 2x2 crossover trial.

-

Participants: 21 hemodialysis patients with moderate to severe SHPT.

-

Procedure:

-

Washout Period: Patients discontinue any existing vitamin D therapy.

-

Randomization: Patients are randomly assigned to one of two treatment sequences:

-

Sequence A: this compound for 12 weeks, followed by calcitriol for 12 weeks.

-

Sequence B: Calcitriol for 12 weeks, followed by this compound for 12 weeks.

-

-

Treatment Periods: Each treatment phase lasts for 12 weeks. Doses are adjusted based on serum calcium and PTH levels.

-

Data Collection: Blood samples are collected at baseline and at regular intervals to measure serum intact PTH (iPTH), whole PTH (wPTH), calcium, phosphate, and bone metabolic markers (e.g., osteocalcin, NTx).

-

-

Endpoints:

-

Primary: Decrease in serum iPTH levels.

-

Secondary: Changes in serum calcium, phosphate, Ca x P product, and bone markers; incidence of hypercalcemia and hyperphosphatemia.

-

-

Statistical Analysis: Comparison of changes in endpoints between the two treatment periods using appropriate statistical tests for crossover designs.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Frontiers | Bone Specific Alkaline Phosphatase and Serum Calcification Propensity Are Not Influenced by Etelcalcetide vs. Alfacalcidol Treatment, and Only Bone Specific Alkaline Phosphatase Is Correlated With Fibroblast Growth Factor 23: Sub-Analysis Results of the ETACAR-HD Study [frontiersin.org]

- 3. What is this compound used for? [synapse.patsnap.com]

Falecalcitriol's High-Affinity Binding to the Vitamin D Receptor: A Technical Overview

For Immediate Release

This technical guide provides an in-depth analysis of the binding affinity of Falecalcitriol to the Vitamin D Receptor (VDR), tailored for researchers, scientists, and professionals in drug development. This compound, a synthetic analog of calcitriol (the active form of Vitamin D3), demonstrates a superior potency and extended duration of action, positioning it as a significant compound in therapeutic applications related to calcium and phosphate metabolism.[1][2][3]

Core Mechanism of Action

This compound exerts its biological effects by binding with high affinity to the Vitamin D Receptor, a nuclear receptor that governs the expression of a multitude of genes integral to calcium and phosphate homeostasis.[3] This high-affinity interaction initiates a series of molecular events, beginning with a conformational change in the VDR. This alteration facilitates the heterodimerization of the VDR with the Retinoid X Receptor (RXR). The resultant VDR-RXR complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes. This binding event modulates the transcription of genes responsible for intestinal calcium and phosphate absorption, renal reabsorption, and bone metabolism.[4]

Quantitative Analysis of VDR Binding Affinity

| Compound | VDR Binding Affinity | Potency | Key Characteristics |

| This compound | High Affinity | Higher potency than calcitriol | Synthetic analog of calcitriol with a longer duration of action in vivo. |

| Calcitriol | High Affinity (Kd ≈ 0.1 nM) | Potent endogenous agonist | The biologically active form of vitamin D3. |

VDR Signaling Pathway and Experimental Workflow

To visually represent the molecular interactions and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).

References

In Vitro Effects of Falecalcitriol on Bone-Forming and Resorbing Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Falecalcitriol (1,25-dihydroxy-26,27-hexafluoro-vitamin D3) is a synthetic analog of calcitriol, the biologically active form of vitamin D3. It exhibits a higher potency and longer half-life compared to its natural counterpart, making it a subject of significant interest in the context of bone metabolism and the treatment of bone disorders such as secondary hyperparathyroidism and osteoporosis. This technical guide provides a comprehensive overview of the in vitro effects of this compound on osteoblasts (bone-forming cells) and osteoclasts (bone-resorbing cells).

This document summarizes the key cellular and molecular responses to this compound, including its influence on cell proliferation, differentiation, and the expression of critical signaling molecules. Detailed experimental protocols for assessing these effects are provided, along with visualizations of the pertinent signaling pathways and experimental workflows.

Disclaimer: While this compound is a potent analog of calcitriol, a significant portion of the detailed in vitro quantitative data publicly available is for calcitriol. The data presented herein for calcitriol is considered a close proxy for the effects of this compound, which is expected to induce similar but more potent responses.

Effects on Osteoblasts (Bone-Forming Cells)

This compound, acting through the vitamin D receptor (VDR), plays a crucial role in osteoblast differentiation and function. Upon binding to the VDR in osteoblasts, this compound modulates the transcription of various genes that are essential for bone formation and mineralization.

Quantitative Data Summary

The following tables summarize the dose-dependent effects of calcitriol on key markers of osteoblast activity in vitro. It is anticipated that this compound would exhibit similar effects at lower concentrations due to its higher potency.

Table 1: Effect of Calcitriol on Osteoblast Proliferation

| Concentration (nM) | Cell Proliferation (% of Control) | Time Point | Cell Type | Reference |

| 0.1 | ~140% | 24 and 48 hours | Rat bone marrow-derived osteoblast-like cells | [1][2] |

| 1 | Increased | 24 and 48 hours | Rat bone marrow-derived osteoblast-like cells | [1] |

| 10 | Decreased | 24 and 48 hours | Rat bone marrow-derived osteoblast-like cells | [1] |

| 20 | Decreased | 24 and 48 hours | Rat bone marrow-derived osteoblast-like cells | [1] |

| 40 | Decreased | 24 and 48 hours | Rat bone marrow-derived osteoblast-like cells | |

| 60 | ~25% (males), ~6% (females) | 24 and 48 hours | Rat bone marrow-derived osteoblast-like cells |

Table 2: Effect of Calcitriol on Osteoblast Differentiation Markers

| Concentration (mol/L) | Alkaline Phosphatase (ALP) Activity | Mineralization (Calcium Deposition) | Osteocalcin Secretion | Cell Type | Reference |

| 10⁻⁹ | Increased | Increased | Increased | Neonatal mouse calvariae | |

| 10⁻⁸ | Significantly Increased | Significantly Increased | Significantly Increased | Neonatal mouse calvariae | |

| 10⁻⁸ | No significant effect | Increased | Increased | Primary human osteoblasts | |

| 10⁻⁷ | Increased | Increased | Increased | Primary human osteoblasts | |

| 10⁻⁶ | Increased | Increased | Increased | Primary human osteoblasts |

Experimental Protocols

This protocol outlines a method to assess the effect of this compound on the proliferation of osteoblast-like cells.

-

Cell Seeding: Seed primary osteoblasts or an osteoblastic cell line (e.g., MC3T3-E1) in a 96-well plate at a density of 5 x 10³ cells/well in complete culture medium (e.g., α-MEM with 10% FBS).

-

Cell Adhesion: Incubate the plate at 37°C in a humidified atmosphere of 5% CO₂ for 24 hours to allow for cell attachment.

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.01 nM to 100 nM) or a vehicle control.

-

Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

This protocol is for assessing the induction of mineralization, a late marker of osteoblast differentiation.

-

Cell Seeding: Plate primary osteoblasts or mesenchymal stem cells in a 24-well plate at a density of 2 x 10⁴ cells/well in osteogenic induction medium (complete culture medium supplemented with 50 µg/mL ascorbic acid and 10 mM β-glycerophosphate).

-

Treatment: Add various concentrations of this compound or a vehicle control to the osteogenic medium.

-

Culture and Medium Change: Culture the cells for 14-21 days, changing the medium with fresh treatment every 2-3 days.

-

Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Staining: Wash the fixed cells with deionized water and stain with 2% Alizarin Red S solution (pH 4.2) for 20 minutes at room temperature.

-

Washing: Gently wash the cells with deionized water to remove excess stain.

-

Visualization and Quantification: Visualize the red-stained calcium deposits under a microscope. For quantification, the stain can be eluted with 10% cetylpyridinium chloride and the absorbance measured at 562 nm.

Effects on Osteoclasts (Bone-Resorbing Cells)

This compound has a complex, biphasic effect on osteoclasts. It can indirectly promote osteoclastogenesis by stimulating osteoblasts to express Receptor Activator of Nuclear Factor-κB Ligand (RANKL). However, it can also directly inhibit the commitment of osteoclast precursors.

Quantitative Data Summary

The following tables summarize the in vitro effects of calcitriol on osteoclast formation and the expression of key regulatory molecules. This compound is expected to have more potent effects.

Table 3: Effect of Calcitriol on Osteoclast Formation (TRAP-positive multinucleated cells)

| Condition | TRAP+ MNCs/well | Notes | Cell Type | Reference |

| Control (M-CSF + RANKL) | Baseline | - | Mouse bone marrow macrophages | |

| + Calcitriol (10⁻⁸ M, pretreatment) | Decreased | Inhibits osteoclast lineage commitment | Mouse bone marrow macrophages | |

| + Calcitriol (10⁻⁷ M, pretreatment) | Decreased | Inhibits osteoclast lineage commitment | Mouse bone marrow macrophages | |

| + Calcitriol (10⁻⁶ M, pretreatment) | Decreased | Inhibits osteoclast lineage commitment | Mouse bone marrow macrophages | |

| + Calcitriol (10⁻⁸ M, added after RANKL) | Increased | Promotes maturation of committed precursors | Mouse bone marrow macrophages |

Table 4: Effect of Calcitriol on RANKL and OPG mRNA Expression in Osteoblasts

| Concentration (mol/L) | RANKL mRNA Expression | OPG mRNA Expression | RANKL/OPG Ratio | Cell Type | Reference |

| 10⁻⁸ | Increased | No significant change / Slight Decrease | Increased | Human periodontal ligament cells | |

| 10⁻⁷ | Increased | No significant change / Slight Decrease | Increased | Murine osteoblasts | |

| 10⁻⁶ | Increased | No significant change / Slight Decrease | Increased | Murine osteoblasts |

Experimental Protocols

This protocol describes the generation of osteoclasts from bone marrow macrophages and the assessment of this compound's effect.

-

Isolation of Precursors: Isolate bone marrow cells from the femurs and tibias of mice. Culture the cells in α-MEM with 10% FBS and 30 ng/mL M-CSF for 3 days. The adherent cells are bone marrow-derived macrophages (BMMs), the osteoclast precursors.

-

Osteoclast Differentiation: Seed the BMMs in a 96-well plate at a density of 1 x 10⁴ cells/well. Culture them in the presence of 30 ng/mL M-CSF and 50 ng/mL RANKL to induce osteoclast differentiation.

-

Treatment: Add different concentrations of this compound to the culture medium at the beginning of the differentiation process (to assess effects on commitment) or after 3 days (to assess effects on maturation).

-

Culture and Medium Change: Culture the cells for 5-7 days, replacing the medium with fresh treatment every 2 days.

-

TRAP Staining: Fix the cells with 4% paraformaldehyde and stain for Tartrate-Resistant Acid Phosphatase (TRAP), a marker for osteoclasts, using a commercial kit.

-

Quantification: Count the number of TRAP-positive multinucleated (≥3 nuclei) cells per well under a microscope.

This assay measures the functional activity of mature osteoclasts.

-

Cell Seeding on Substrate: Seed BMMs on bone slices or calcium phosphate-coated plates and differentiate them into mature osteoclasts as described in the osteoclastogenesis assay.

-

Treatment: Treat the mature osteoclasts with various concentrations of this compound for 48-72 hours.

-

Cell Removal: Remove the cells from the substrate by treatment with bleach or sonication.

-

Visualization of Pits: Stain the resorption pits with Coomassie brilliant blue or view under a scanning electron microscope.

-

Quantification: Quantify the resorbed area per bone slice or well using image analysis software (e.g., ImageJ).

Signaling Pathways and Experimental Workflows

Signaling Pathways

This compound exerts its effects primarily through the Vitamin D Receptor (VDR), a nuclear receptor that acts as a ligand-activated transcription factor.

Caption: this compound signaling in osteoblasts.

Experimental Workflows

Caption: Osteoblast differentiation assay workflow.

Caption: Osteoclastogenesis assay workflow.

Conclusion

This compound demonstrates potent and complex effects on both bone-forming osteoblasts and bone-resorbing osteoclasts in vitro. Its primary mechanism of action is through the VDR, leading to the modulation of gene expression that favors osteoblast differentiation and function. While it can indirectly promote osteoclastogenesis through the upregulation of RANKL in osteoblasts, there is also evidence for a direct inhibitory effect on the commitment of osteoclast precursors. The net effect of this compound on bone remodeling is a result of the intricate balance between these anabolic and anti-resorptive actions. Further in vitro studies directly comparing this compound with calcitriol are warranted to fully elucidate its precise dose-dependent effects and to optimize its therapeutic potential for the treatment of bone diseases. The experimental protocols and workflows provided in this guide offer a robust framework for conducting such investigations.

References

Falecalcitriol: A Technical Guide to its Potential Applications in Osteoporosis Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Falecalcitriol, a synthetic analog of calcitriol (1α,25-dihydroxyvitamin D3), has emerged as a compound of significant interest in the field of osteoporosis research.[1][2] Its structural modifications are designed to enhance its therapeutic potential while potentially mitigating some of the side effects associated with calcitriol, such as hypercalcemia.[3][4] This technical guide provides an in-depth overview of this compound's core mechanism of action, its effects on bone metabolism, and detailed experimental protocols for its investigation in the context of osteoporosis.

Mechanism of Action

This compound exerts its effects primarily through its high-affinity binding to the Vitamin D Receptor (VDR), a nuclear receptor that regulates the transcription of numerous genes involved in calcium and bone homeostasis.[1] Upon binding, the this compound-VDR complex forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes, modulating their expression.

The primary actions of this compound relevant to osteoporosis include:

-

Enhanced Intestinal Calcium Absorption: this compound upregulates the expression of genes encoding for calcium-binding proteins, such as calbindin, in the intestinal epithelium. This leads to more efficient absorption of dietary calcium, a critical component for bone mineralization.

-

Regulation of Bone Remodeling: this compound modulates the delicate balance between bone formation by osteoblasts and bone resorption by osteoclasts. It has been shown to promote the maturation and mineralization of osteoblasts. While it can also stimulate osteoclast differentiation, its net effect in certain pathological contexts like secondary hyperparathyroidism is a reduction in bone resorption markers.

-

Suppression of Parathyroid Hormone (PTH): By increasing serum calcium levels, this compound indirectly suppresses the secretion of PTH from the parathyroid glands. Elevated PTH is a key driver of bone resorption in osteoporosis.

Signaling Pathways

The cellular effects of this compound are mediated through a complex signaling cascade initiated by the activation of the VDR. A crucial aspect of this pathway in bone is its interaction with the RANKL/OPG system, a key regulator of osteoclastogenesis.

Preclinical and Clinical Data

While extensive quantitative data specifically for this compound in osteoporosis is still emerging, studies on calcitriol and other potent vitamin D analogs like eldecalcitriol provide valuable insights into its potential efficacy.

Preclinical Data (Ovariectomized Rat Model)

The ovariectomized (OVX) rat is a widely used model for postmenopausal osteoporosis. Studies with calcitriol and alfacalcidol in this model have demonstrated significant effects on bone health.

| Parameter | Treatment Group | Change from OVX Control | Reference |

| Bone Mineral Density (BMD) | Calcitriol (135 pmol/day) | Corrected bone loss | |

| Alfacalcidol (0.1 µg/kg/day) | Increased cancellous bone volume to sham levels | ||

| Bone Formation Rate (BFR/BS) | Alfacalcidol (0.1 µg/kg/day) | Significantly increased | |

| Osteoclast Surface (Oc.S/BS) | Alfacalcidol (0.1 µg/kg/day) | Significantly decreased | |

| Serum Osteocalcin | Alfacalcidol (all doses) | Increased |

Clinical Data

Clinical trials with vitamin D analogs have shown promise in the treatment of osteoporosis.

| Parameter | Drug (Dosage) | Study Population | Key Finding | Reference |

| Vertebral Fracture Incidence | Eldecalcitriol (0.75 µ g/day ) | Osteoporotic patients | 26% reduction compared to alfacalcidol | |

| Wrist Fracture Incidence | Eldecalcitriol (0.75 µ g/day ) | Osteoporotic patients | 71% reduction compared to alfacalcidol | |

| Lumbar Spine BMD | Alfacalcidol (1 µ g/day ) + Calcium | Postmenopausal women | +2.87% at 18 months | |

| Bone Resorption Marker (NTX) | Eldecalcitriol (1 µ g/day ) | Osteoporotic patients | ~19% decrease from baseline | |

| Serum Calcium | Eldecalcitriol (0.75 µ g/day ) | Osteoporotic patients | Increased in 21% of patients |

Experimental Protocols

In Vivo Ovariectomized (OVX) Rat Model

This model is the gold standard for studying postmenopausal osteoporosis.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. Eldecalcitol for the treatment of osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Vitamin D analogs and bone: preclinical and clinical studies with eldecalcitol - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Anti-Proliferative Effects of Falecalcitriol in Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Falecalcitriol, a synthetic analog of calcitriol (1α,25-dihydroxyvitamin D3), is characterized by its higher potency and longer duration of action. While extensively studied for its role in calcium and phosphate metabolism, its anti-proliferative effects against various malignancies are an area of growing interest. This technical guide provides a comprehensive overview of the mechanisms, experimental protocols, and available data regarding the anti-cancer properties of this compound and its analogs. Due to the limited availability of public data specifically on this compound's anti-proliferative activity in cancer cell lines, this guide leverages the extensive research on its closely related and less potent counterpart, calcitriol, as well as other synthetic analogs like Paricalcitol, to infer and contextualize its potential efficacy. This document details the underlying signaling pathways, offers standardized protocols for key in vitro assays, and presents quantitative data from studies on vitamin D analogs to equip researchers with the necessary information to investigate this compound as a potential anti-cancer agent.

Introduction to this compound and its Mechanism of Action

This compound is a synthetic analog of calcitriol, the biologically active form of vitamin D3.[1] Its chemical modifications result in a higher potency and a longer half-life compared to endogenous calcitriol.[2] The primary mechanism of action for this compound, like other vitamin D compounds, is mediated through the Vitamin D Receptor (VDR), a nuclear transcription factor.[3]

Upon binding to the VDR, this compound induces a conformational change in the receptor, leading to its heterodimerization with the Retinoid X Receptor (RXR). This VDR-RXR complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.[3] This regulation of gene expression is central to the anti-proliferative, pro-differentiative, and pro-apoptotic effects observed in cancer cells.[4]

Signaling Pathways Modulated by this compound

The anti-proliferative effects of this compound and its analogs are a consequence of their ability to modulate several key signaling pathways implicated in cancer progression.

Vitamin D Receptor (VDR) Signaling Pathway

The canonical VDR signaling pathway is the principal mediator of this compound's anti-cancer effects. Activation of VDR signaling leads to the regulation of genes involved in cell cycle control, apoptosis, and differentiation.

Caption: VDR Signaling Pathway Activated by this compound.

Other Implicated Signaling Pathways

Beyond the canonical VDR pathway, this compound and its analogs influence other critical cancer-related signaling cascades:

-

Wnt/β-catenin Pathway: In colorectal cancer cells, calcitriol has been shown to inhibit the Wnt/β-catenin signaling pathway, a key regulator of cell proliferation and stemness. This is achieved, in part, by promoting the expression of E-cadherin, which sequesters β-catenin at the cell membrane, preventing its nuclear translocation and subsequent activation of target genes.

-

Hedgehog Signaling: Calcitriol can inhibit the Hedgehog signaling pathway, which is aberrantly activated in certain cancers like basal cell carcinoma. This inhibition contributes to the anti-tumor effects by promoting differentiation.

-

Prostaglandin Pathway: In prostate cancer cells, calcitriol has been demonstrated to downregulate the expression of cyclooxygenase-2 (COX-2), an enzyme responsible for prostaglandin synthesis, and upregulate the expression of 15-prostaglandin dehydrogenase (15-PGDH), which inactivates prostaglandins. By modulating this pathway, calcitriol can reduce the proliferative stimulus of prostaglandins.

Quantitative Data on Anti-Proliferative Effects

Table 1: IC50 Values of Calcitriol and its Analogs in Various Cancer Cell Lines

| Compound | Cancer Type | Cell Line | IC50 (µM) | Reference |

| Calcitriol | Breast Cancer | T47D | 0.05 - 0.25 | |

| Calcitriol | Breast Cancer | MCF-7 | 0.05 - 0.25 | |

| Calcitriol | Breast Cancer | MDA-MB-231 | 0.05 - 0.25 | |

| Calcitriol | Melanoma | B16-F10 | 0.244 | |

| Calcitriol | Cervical Cancer | HeLa | 0.19 | |

| Calcitriol | Breast Cancer | MCF-7 | 0.17 | |

| Paricalcitol | Leukemia | HL-60 | 0.03 | |

| Paricalcitol | Leukemia | U937 | 0.04 | |

| Alfacalcidol | Colorectal Cancer | CaCo II | 4 - 200 | |

| Alfacalcidol | Breast Cancer | MCF-7 | 4.35 |

Detailed Experimental Protocols

The following are detailed protocols for key experiments used to assess the anti-proliferative effects of this compound.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.

Materials:

-

This compound (and/or analogs)

-

Cancer cell lines of interest

-

Complete cell culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control wells (medium with the same concentration of the solvent used to dissolve this compound, e.g., ethanol or DMSO).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, allowing viable cells to metabolize the MTT into purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Caption: Workflow for MTT Cell Proliferation Assay.

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

-

This compound-treated and control cells

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

RNase A (100 µg/mL)

-

Propidium Iodide (PI) staining solution (50 µg/mL)

-

Flow cytometer

Protocol:

-

Cell Harvest: Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Washing: Wash the cells once with ice-cold PBS.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

-

Rehydration and Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cells in 500 µL of PI staining solution containing RNase A.

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Excite the PI with a 488 nm laser and collect the emission in the appropriate channel (typically around 617 nm).

-

Data Analysis: Analyze the DNA content histograms using appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Caption: Workflow for Cell Cycle Analysis by Flow Cytometry.

Western Blotting for VDR Signaling Pathway Analysis

This technique is used to detect and quantify specific proteins in a sample, allowing for the analysis of the VDR signaling pathway.

Materials:

-

This compound-treated and control cell lysates

-

Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-VDR, anti-RXR, anti-p21, anti-p27, anti-caspase-3)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Protein Extraction: Lyse cells in protein lysis buffer. Quantify protein concentration using a BCA assay.

-

SDS-PAGE: Denature protein samples and load equal amounts onto an SDS-PAGE gel. Run the gel to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins.

Conclusion

This compound, a potent analog of calcitriol, holds significant promise as an anti-proliferative agent in various cancer cell lines. Its mechanism of action, primarily through the VDR signaling pathway, leads to cell cycle arrest, apoptosis, and differentiation. While direct quantitative data on this compound's efficacy is still emerging, the extensive research on calcitriol and other analogs strongly supports its potential for further investigation. The experimental protocols detailed in this guide provide a robust framework for researchers to systematically evaluate the anti-cancer effects of this compound and elucidate its precise molecular mechanisms. Future studies focusing on generating specific IC50 values for this compound across a diverse panel of cancer cell lines are crucial for advancing its development as a potential therapeutic agent.

References

The Role of Falecalcitriol in Modulating Immune Responses: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Falecalcitriol, a synthetic analog of calcitriol (1α,25-dihydroxyvitamin D3), is a potent modulator of the immune system. Like calcitriol, its actions are primarily mediated through the high-affinity binding to the nuclear Vitamin D Receptor (VDR), which is expressed in a wide variety of immune cells, including T cells, B cells, dendritic cells (DCs), and macrophages. This guide provides an in-depth overview of the mechanisms by which this compound modulates immune responses, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams. While much of the detailed mechanistic understanding is derived from studies on its parent compound, calcitriol, this guide will focus on the available data for this compound and its analogs, providing a comprehensive resource for researchers in immunology and drug development.

Core Mechanism of Action: The Vitamin D Receptor Signaling Pathway

This compound exerts its immunomodulatory effects by binding to the VDR with high affinity. The VDR is a ligand-activated transcription factor that forms a heterodimer with the Retinoid X Receptor (RXR). This VDR-RXR complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, leading to the regulation of their transcription. This can result in either gene activation or repression, depending on the co-regulatory proteins recruited to the complex.

Beyond this classical genomic pathway, rapid, non-genomic actions of vitamin D analogs have been described, involving the activation of signaling molecules such as PLC, PI3K, and MAP kinases.

Modulation of T Cell Responses

This compound significantly influences the differentiation, proliferation, and cytokine production of T helper (Th) cells. The general effect is a shift from a pro-inflammatory Th1 and Th17 phenotype towards a more tolerogenic Th2 and regulatory T cell (Treg) phenotype.

T Helper 1 (Th1) Cells

Th1 cells, characterized by the production of IFN-γ, are crucial for cell-mediated immunity against intracellular pathogens. Calcitriol has been shown to be a potent inhibitor of IFN-γ production.

Quantitative Data: Effect of Calcitriol on IFN-γ and IL-2 Production

| Cell Type | Stimulant | Calcitriol Concentration | % Inhibition of IFN-γ | % Inhibition of IL-2 | Reference |

| Human PBMCs | PHA (0.5 µg/ml) | 10-8 M | Strong Inhibition | Strong Inhibition | [1] |

| Human PBMCs | PHA (1.5 µg/ml) | 10-8 M | Strong Inhibition | Strong Inhibition | [1] |

| Human PBMCs | PHA (3.0 µg/ml) | 10-8 M | Strong Inhibition | Strong Inhibition | [1] |

| Human PBMCs | Staphylococcal Enterotoxin A | Dose-dependent | - | - | [2] |

T Helper 17 (Th17) Cells

Th17 cells, which produce IL-17, are implicated in the pathogenesis of several autoimmune diseases. Calcitriol has been demonstrated to suppress the Th17 effector response.

Quantitative Data: Effect of Calcitriol on IL-17 Production

| Cell Type | Stimulant | Calcitriol Concentration | Effect on IL-17 | Reference |

| Naive CD4+ T cells (murine) | Th17-polarizing conditions | 10 nM | Significant reduction | [3] |

| Effector/Memory CD4+ T cells (murine) | Th17-polarizing conditions | 10 nM | Significant reduction | |

| Human T lymphocytes | PMA/Ionomycin | Not specified | Significant reduction in both sexes |

Regulatory T cells (Tregs)

Tregs, characterized by the expression of the transcription factor FoxP3, are essential for maintaining immune tolerance. This compound and its analogs can promote the development and function of Tregs. While direct quantitative data for this compound on FoxP3 expression is limited, studies on calcitriol show it enhances FoxP3 expression, particularly in the presence of IL-2.

T-Cell Proliferation

This compound and its analogs inhibit the proliferation of T lymphocytes. This is achieved by blocking the cell cycle transition from the early G1a to the late G1b phase, which is characterized by an inhibition of transferrin receptor expression, a late G1 event.

Quantitative Data: Inhibition of T-Cell Proliferation by Calcitriol

| Cell Type | Stimulant | Calcitriol Concentration | Effect | Reference |

| Human PBMCs | PHA | 10-8 M | Peak inhibition | |

| Human Tonsillar T-cells | Mitogen | 10-7 M | Inhibition of proliferation |

Modulation of Dendritic Cell Function

Dendritic cells (DCs) are potent antigen-presenting cells (APCs) that are critical for initiating T-cell responses. This compound and its analogs inhibit the differentiation and maturation of DCs, leading to a more tolerogenic phenotype. This is characterized by reduced expression of MHC class II and co-stimulatory molecules like CD80 and CD86, and a decreased production of pro-inflammatory cytokines such as IL-12.

Quantitative Data: Effect of Vitamin D Analogs on DC Maturation Markers

| Treatment | DC Marker | Change in Expression | Reference |

| D3 Analog (in vitro) | CD80/CD86 | Lower basal expression, no significant increase upon stimulation | |

| Calcitriol (in vivo) | CD86 | Significantly decreased | |

| Calcitriol (in vitro) | CD80 | Downregulation | |

| Calcitriol (in vitro) | CD86 | Downregulation |

Modulation of Macrophage Polarization

Macrophages can be broadly classified into pro-inflammatory M1 and anti-inflammatory M2 phenotypes. This compound and its analogs can influence macrophage polarization, generally promoting a shift towards the M2 phenotype.

Quantitative Data: Effect of Calcitriol on Macrophage Polarization Markers

| Macrophage Phenotype | Marker | Calcitriol Concentration | Effect | Reference |

| M1 | iNOS | 10 nM & 100 nM | Significantly decreased MFI | |

| M2 | ARG1 | 10 nM & 100 nM | Significantly increased MFI | |

| M1 (from BC patients) | CD80, HLA-DR | 1, 10, 100 nM | Reduced expression | |

| M2 (from BC patients) | CD163 | 1, 10, 100 nM | Reduced expression |

Signaling Pathway Diagrams

Vitamin D Receptor (VDR) Signaling Pathway

Caption: VDR signaling pathway initiated by this compound.

This compound-mediated Inhibition of the NF-κB Pathway

Caption: Inhibition of NF-κB pathway by this compound-VDR complex.

Experimental Protocols

T-Cell Proliferation Assay (CFSE-based)

-

Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.

-

CFSE Labeling: Resuspend PBMCs at 1-10 x 106 cells/mL in pre-warmed PBS. Add an equal volume of 10 µM Carboxyfluorescein succinimidyl ester (CFSE) solution (for a final concentration of 5 µM) and incubate for 10 minutes at 37°C.

-

Quenching: Stop the labeling reaction by adding 5 volumes of ice-cold culture medium (e.g., RPMI-1640 with 10% FBS) and incubate on ice for 5 minutes.

-

Washing: Wash the cells three times with complete culture medium to remove excess CFSE.

-

Cell Culture: Resuspend the labeled cells in complete culture medium and plate in a 96-well plate at a density of 2 x 105 cells/well.

-

Treatment and Stimulation: Add this compound at various concentrations (e.g., 10-10 to 10-7 M) to the wells. Stimulate the cells with a mitogen such as Phytohemagglutinin (PHA) at 5 µg/mL or with anti-CD3/anti-CD28 beads. Include unstimulated and vehicle-treated controls.

-

Incubation: Culture the cells for 4-5 days at 37°C in a humidified 5% CO2 incubator.

-

Flow Cytometry Analysis: Harvest the cells and stain with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8). Analyze the cells using a flow cytometer. Proliferation is measured by the successive halving of CFSE fluorescence intensity in daughter cells.

In Vitro Differentiation of Th17 Cells

-

Cell Isolation: Isolate naive CD4+ T cells (CD4+CD45RA+CCR7+) from PBMCs using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

-

Plate Coating: Coat a 96-well plate with anti-CD3 antibody (e.g., OKT3) at 1-5 µg/mL in PBS overnight at 4°C. Wash the plate with PBS before use.

-

Cell Culture: Plate the naive CD4+ T cells at a density of 1 x 106 cells/mL in complete RPMI-1640 medium.

-

Differentiation Cocktail: Add the following to the culture medium:

-

Anti-CD28 antibody (1-2 µg/mL)

-

Recombinant human IL-6 (20-50 ng/mL)

-

Recombinant human TGF-β1 (1-5 ng/mL)

-

Recombinant human IL-23 (20-50 ng/mL)

-

Recombinant human IL-1β (10-20 ng/mL)

-

Anti-IFN-γ antibody (10 µg/mL)

-

Anti-IL-4 antibody (10 µg/mL)

-

-

This compound Treatment: Add this compound at desired concentrations to the treatment wells. Include a vehicle control.

-

Incubation: Culture the cells for 5-7 days at 37°C in a humidified 5% CO2 incubator.

-

Analysis: Restimulate the cells with PMA (50 ng/mL) and ionomycin (1 µg/mL) in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours. Perform intracellular staining for IL-17A and analyze by flow cytometry.

Flow Cytometry Analysis of Dendritic Cell Maturation Markers

-

DC Generation: Generate monocyte-derived DCs by culturing PBMCs with GM-CSF and IL-4 for 5-7 days.

-

Maturation and Treatment: Induce DC maturation with a stimulant such as Lipopolysaccharide (LPS) (100 ng/mL) for 24-48 hours. In parallel, treat maturing DCs with different concentrations of this compound or a vehicle control.

-

Cell Staining: Harvest the cells and wash with FACS buffer (PBS with 2% FBS and 0.05% sodium azide). Stain the cells with fluorescently labeled antibodies against DC maturation markers such as CD80, CD86, CD83, HLA-DR, and a general DC marker like CD11c. Use appropriate isotype controls. Incubate for 30 minutes on ice in the dark.

-

Washing: Wash the cells twice with FACS buffer.

-

Data Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

-

Data Analysis: Gate on the CD11c+ population and analyze the expression levels (Mean Fluorescence Intensity - MFI) and the percentage of positive cells for the maturation markers in the different treatment groups.

Conclusion

This compound is a potent immunomodulatory agent that acts through the Vitamin D Receptor to influence a wide range of immune cell functions. Its ability to suppress pro-inflammatory T-cell responses, promote regulatory T-cell development, inhibit dendritic cell maturation, and modulate macrophage polarization highlights its therapeutic potential in autoimmune and inflammatory diseases. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further investigate and harness the immunomodulatory properties of this compound. Further research is warranted to obtain more this compound-specific quantitative data to build upon the extensive knowledge base established for its parent compound, calcitriol.

References

- 1. Calcitriol inhibits the PHA-induced production of IL-2 and IFN-gamma and the proliferation of human peripheral blood leukocytes while enhancing the surface expression of HLA class II molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of 1,25-dihydroxyvitamin D3 on interferon gamma production in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Calcitriol Suppresses Antiretinal Autoimmunity through Inhibitory Effects on the Th17 Effector Response - PMC [pmc.ncbi.nlm.nih.gov]

Falecalcitriol: A Deep Dive into its Impact on Gene Expression in Target Tissues

For Researchers, Scientists, and Drug Development Professionals

Abstract

Falecalcitriol, a synthetic analog of calcitriol (the active form of vitamin D3), exhibits higher potency and a longer duration of action, making it a subject of significant interest for therapeutic applications. This technical guide provides a comprehensive overview of the molecular mechanisms through which this compound modulates gene expression in key target tissues. We will delve into its core signaling pathway, summarize quantitative data on gene expression changes, provide detailed experimental protocols for studying its effects, and visualize the intricate molecular interactions and workflows. While direct quantitative data for this compound remains an emerging field of study, this guide leverages extensive data from its parent compound, calcitriol, to provide a robust framework for understanding its potent biological effects.

Introduction to this compound

This compound is a structural analog of calcitriol, designed to have a modified side chain that confers increased metabolic stability and enhanced biological activity. This heightened potency allows for the administration of lower doses compared to calcitriol, potentially reducing the risk of side effects such as hypercalcemia. Its therapeutic potential is being explored in a variety of conditions, including secondary hyperparathyroidism, psoriasis, and certain cancers. The primary mechanism of action for this compound, like calcitriol, is the regulation of gene transcription through the Vitamin D Receptor (VDR).

The Core Signaling Pathway of this compound

This compound exerts its genomic effects by binding to the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily of transcription factors. This binding initiates a cascade of molecular events that ultimately alters the expression of target genes.

The key steps in the this compound signaling pathway are as follows:

-

Binding to VDR: this compound enters the target cell and binds to the VDR in the cytoplasm or nucleus.

-

Heterodimerization: The this compound-VDR complex then forms a heterodimer with the Retinoid X Receptor (RXR).

-

VDRE Binding: This heterodimeric complex translocates to the nucleus (if not already there) and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes.

-

Recruitment of Co-regulators: The VDR/RXR-VDRE complex recruits a variety of co-activator or co-repressor proteins.

-

Modulation of Transcription: The assembled complex modulates the rate of transcription of the target gene by RNA polymerase II, leading to either an increase or decrease in the synthesis of messenger RNA (mRNA) and, consequently, the corresponding protein.

Impact on Gene Expression in Target Tissues: Quantitative Data

This compound's ability to modulate gene expression is central to its therapeutic effects in various tissues. While direct quantitative data for this compound is still emerging, studies on its parent compound, calcitriol, provide valuable insights into the magnitude of these changes. It is important to note that this compound is reported to be more potent than calcitriol, and therefore, the actual fold changes in gene expression in response to this compound may be greater than those listed below.

Bone Metabolism: Regulation of Osteoclastogenesis

In bone, this compound plays a crucial role in regulating the balance between bone formation and resorption. It influences the expression of key genes in osteoblasts and their precursors, such as Receptor Activator of Nuclear Factor-κB Ligand (RANKL) and Osteoprotegerin (OPG).

| Target Gene | Cell Type | Treatment | Fold Change in mRNA Expression (vs. Control) | Reference |

| VDR | Human Periodontal Ligament Cells | 10⁻⁸ M Calcitriol (6 days) | 3.04 ± 1.06 | [1] |

| RANKL | Human Periodontal Ligament Cells | 10⁻⁸ M Calcitriol (6 days) | 9.82 (range: 0.75-119.18) | [1] |

| OPG | Human Periodontal Ligament Cells | 10⁻⁸ M Calcitriol (6 days) | 0.94 ± 0.39 (not significant) | [1] |

Table 1: Calcitriol's effect on gene expression in human periodontal ligament cells.[1]

Intestinal Calcium Absorption

A primary function of Vitamin D and its analogs is to enhance intestinal calcium absorption. This is achieved through the upregulation of genes encoding calcium-binding proteins and channels.

| Target Gene | Cell Type | Treatment | Fold Change in mRNA Expression (vs. Control) | Reference |

| Calbindin-D9k | Caco-2 (human intestinal cells) | 10 nM Calcitriol (48h) | ~5-fold | [2] |

| Calbindin-D28k | Cultured human syncytiotrophoblast | Dose-dependent increase | Dose-dependent |

Table 2: Calcitriol's effect on calbindin gene expression.

Psoriasis and Keratinocyte Differentiation

In the skin, this compound is effective in treating psoriasis by inhibiting keratinocyte proliferation and promoting their differentiation. This involves the regulation of a complex network of genes.

| Target Gene | Cell Type / Model | Treatment | Effect on Gene Expression | Reference |

| Interleukin-8 (IL-8) | Reconstructed Human Epidermis | Calcitriol | Significant inhibition | |

| RANTES | Reconstructed Human Epidermis | Calcitriol | Significant inhibition | |

| Psoriasin (S100A7) | Reconstructed Human Epidermis | Calcitriol | Significant inhibition |

Table 3: Calcitriol's effect on inflammatory and differentiation-related genes in a psoriasis model.

Immunomodulation

This compound possesses immunomodulatory properties, influencing the expression of cytokines and other immune-related genes.

| Target Gene | Cell Type | Treatment | Effect on Gene Expression | Reference |

| Interleukin-10 (IL-10) | Cultured human trophoblasts | Calcitriol | Dose-dependent inhibition |

Table 4: Calcitriol's effect on IL-10 gene expression.

Experimental Protocols

The following are generalized protocols for investigating the effects of this compound on gene expression in cell culture. These should be optimized for specific cell types and experimental questions.

Cell Culture and Treatment

-

Cell Seeding: Plate the target cells (e.g., human keratinocytes, osteoblasts, or cancer cell lines) in appropriate culture dishes or plates at a density that allows for logarithmic growth during the experiment.

-

Cell Culture: Culture the cells in a suitable medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

-

Treatment Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO). Further dilute the stock solution in the culture medium to achieve the desired final concentrations. A vehicle control (medium with the solvent) should always be included.

-

Treatment: When cells reach the desired confluency (typically 70-80%), replace the old medium with the medium containing different concentrations of this compound or the vehicle control.

-

Incubation: Incubate the cells for the desired time points (e.g., 6, 24, 48 hours) to allow for changes in gene expression.

-

Cell Harvesting: After the incubation period, wash the cells with phosphate-buffered saline (PBS) and harvest them for RNA extraction.

Gene Expression Analysis by Quantitative Real-Time PCR (qPCR)

-

RNA Extraction: Isolate total RNA from the harvested cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

-

RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

Primer Design: Design and validate specific primers for the target genes and at least one housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based assay. The reaction mixture typically includes cDNA template, forward and reverse primers, and a qPCR master mix.

-

Real-Time PCR: Perform the qPCR reaction in a real-time PCR instrument. The cycling conditions should be optimized for the specific primers and target genes.

-

Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative gene expression (fold change) using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and comparing the treated samples to the vehicle control.

Conclusion

This compound is a potent modulator of gene expression with significant therapeutic potential. Its primary mechanism of action through the Vitamin D Receptor allows it to influence a wide array of biological processes in various target tissues. While more direct quantitative data on this compound's effects on gene expression is needed, the existing knowledge of calcitriol's activity provides a strong foundation for future research and drug development. The experimental protocols and visualizations provided in this guide offer a framework for researchers to further explore the intricate molecular mechanisms of this compound and its impact on human health.

References

- 1. [Effects of calcitriol on the expression of vitamin D receptor, RANKL and osteoprotegerin in human periodontal ligament cells] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of calbindin D-9k mRNA and its regulation by 1,25-dihydroxyvitamin D3 in Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Falecalcitriol Dosage Calculation in In Vivo Rodent Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the dosage calculation and administration of Falecalcitriol in in vivo rodent studies. This compound, a synthetic analog of calcitriol (the active form of vitamin D3), is a potent modulator of calcium and phosphate homeostasis, primarily through its high-affinity binding to the Vitamin D Receptor (VDR).[1][2] This document outlines the mechanism of action of this compound, summarizes effective and toxic dosages from various rodent studies, and provides detailed protocols for its formulation and administration.

Mechanism of Action

This compound exerts its biological effects by binding to the Vitamin D Receptor (VDR), a nuclear receptor that regulates gene expression.[1][2] The this compound-VDR complex heterodimerizes with the Retinoid X Receptor (RXR), and this complex then binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes.[1] This interaction modulates the transcription of genes involved in:

-

Intestinal Calcium and Phosphate Absorption: Upregulates the expression of calcium-binding proteins like calbindin, enhancing the absorption of dietary calcium and phosphate.

-

Renal Calcium and Phosphate Reabsorption: Reduces the excretion of calcium and phosphate by increasing their reabsorption in the renal tubules.

-

Bone Metabolism: Stimulates the differentiation of osteoclasts, leading to bone resorption and mobilization of calcium from bone.

-

Parathyroid Hormone (PTH) Suppression: Inhibits the synthesis and secretion of PTH from the parathyroid glands.

This compound exhibits higher potency and a longer duration of action compared to endogenous calcitriol. This is attributed to its altered side chain metabolism, which makes it more resistant to inactivation by the enzyme CYP24.

Signaling Pathway of this compound

References

- 1. In vivo and in vitro pharmacokinetics and metabolism studies of 26,26,26,27,27,27-F6-1,25(OH)2 vitamin D3 (this compound) in rat: induction of vitamin D3-24-hydroxylase (CYP24) responsible for 23S-hydroxylation in target tissues and the drop in serum levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chronopharmacology of oxacalcitriol in rat model of osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Protocol for dissolving and administering Falecalcitriol in cell culture experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the dissolution and administration of Falecalcitriol in in vitro cell culture experiments. This compound, a synthetic analog of calcitriol (the active form of vitamin D3), is known for its higher potency and longer duration of action, making it a valuable compound for research in areas such as cancer, immunology, and bone metabolism.[1][2]

Overview and Mechanism of Action

This compound exerts its biological effects by binding to the Vitamin D Receptor (VDR), a nuclear receptor that regulates the expression of numerous genes involved in a variety of cellular processes.[2][3] Upon binding, the this compound-VDR complex forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.[3] This signaling cascade ultimately influences processes such as cell proliferation, differentiation, and apoptosis.

Signaling Pathway of this compound

Caption: this compound signaling pathway.

Quantitative Data Summary

Due to the higher potency of this compound compared to calcitriol, it is recommended to start with lower concentrations and perform a dose-response curve to determine the optimal concentration for a specific cell line and experimental endpoint. The following table summarizes concentrations of the related compound, calcitriol, used in various in vitro studies, which can serve as a starting point for designing experiments with this compound.

| Cell Type | Application | Calcitriol Concentration Range | Reference |

| Proximal Tubular Cells (OK) | Inhibition of cell proliferation | 10⁻¹² M to 10⁻⁶ M | |

| Parathyroid Cells (Normal Dog) | Inhibition of cell proliferation and apoptosis | 10⁻¹⁰ M to 10⁻⁷ M | |

| Human Keratinocytes (HaCaT) | Inhibition of cell proliferation | 10⁻⁹ M to 10⁻⁶ M | |

| Human Keratinocytes (Primary) | Enhanced proliferation | ≤ 10⁻⁹ M | |

| Human Promyelocytic Leukemia (HL60) | Induction of differentiation | 10⁻¹⁵ M to 10⁻⁹ M (in combination with retinoids) | |